molecular formula C19H15F3N2O3 B7744981 Ethyl 4-[(4-hydroxyphenyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate

Ethyl 4-[(4-hydroxyphenyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B7744981
M. Wt: 376.3 g/mol
InChI Key: AGFGSSCWBKHSCI-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-hydroxyphenyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core, a trifluoromethyl group, and an ethyl ester functional group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(4-hydroxyphenyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote electrophilic substitution.

    Esterification: The carboxylic acid group on the quinoline core can be esterified using ethanol and a suitable catalyst, such as sulfuric acid, to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-hydroxyphenyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

Ethyl 4-[(4-hydroxyphenyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-[(4-hydroxyphenyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The quinoline core can intercalate with DNA, potentially disrupting cellular processes.

Comparison with Similar Compounds

Ethyl 4-[(4-hydroxyphenyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

    Chloroquine: An anti-malarial drug with a similar quinoline core but different functional groups.

    Quinoline-3-carboxylic acid: Lacks the trifluoromethyl and ethyl ester groups, resulting in different chemical and biological properties.

    8-Hydroxyquinoline: Contains a hydroxyl group at a different position, affecting its reactivity and applications.

The unique combination of functional groups in this compound imparts distinct properties that make it valuable for specific research and industrial applications.

Properties

IUPAC Name

ethyl 4-(4-hydroxyanilino)-8-(trifluoromethyl)quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O3/c1-2-27-18(26)14-10-23-17-13(4-3-5-15(17)19(20,21)22)16(14)24-11-6-8-12(25)9-7-11/h3-10,25H,2H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFGSSCWBKHSCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)O)C=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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